4-(Piperazin-1-yl)benzene-1-sulfonylfluoridehydrochloride
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Overview
Description
4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride is a chemical compound that features a piperazine ring attached to a benzene sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of piperazine with benzene sulfonyl fluoride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of 4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by other nucleophiles.
Oxidation and reduction: The piperazine ring can participate in redox reactions under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonyl derivatives.
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of reduced piperazine derivatives.
Scientific Research Applications
4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a piperazine ring.
4-(piperazin-1-yl)phenylboronic acid: Contains a boronic acid group instead of a sulfonyl fluoride group.
Uniqueness
4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride is unique due to its combination of a piperazine ring and a sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical processes.
Properties
Molecular Formula |
C10H14ClFN2O2S |
---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
4-piperazin-1-ylbenzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C10H13FN2O2S.ClH/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |
InChI Key |
OCEBKWMVJTWGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)F.Cl |
Origin of Product |
United States |
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